molecular formula C18H13ClN2O6S B12798813 2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy- CAS No. 27757-95-5

2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy-

Cat. No.: B12798813
CAS No.: 27757-95-5
M. Wt: 420.8 g/mol
InChI Key: BZRQQRFJGITEMV-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy- is a synthetic organic compound. It is a member of the azo dye family, which is characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is known for its vivid color and is commonly used in various industrial applications, including textiles, printing, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-5-methyl-2-sulfophenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthalenecarboxylic acid under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinonoid structures.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy- has several applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, printing inks, and cosmetics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The molecular targets and pathways involved in these interactions are still under investigation, but it is believed that the compound can form stable complexes with certain biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-(2-(4-chlorophenyl)diazenyl)-3-hydroxy-
  • 2-Naphthalenecarboxylic acid, 4-(2-(4-methylphenyl)diazenyl)-3-hydroxy-
  • 2-Naphthalenecarboxylic acid, 4-(2-(4-sulfophenyl)diazenyl)-3-hydroxy-

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxylic acid, 4-(2-(4-chloro-5-methyl-2-sulfophenyl)diazenyl)-3-hydroxy- is unique due to the presence of both chloro and sulfo groups, which enhance its solubility and reactivity. These functional groups also contribute to its distinct color properties, making it particularly valuable in dye applications.

Properties

CAS No.

27757-95-5

Molecular Formula

C18H13ClN2O6S

Molecular Weight

420.8 g/mol

IUPAC Name

4-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H13ClN2O6S/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24/h2-8,22H,1H3,(H,23,24)(H,25,26,27)

InChI Key

BZRQQRFJGITEMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O

Origin of Product

United States

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